(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
CAS No.:
Cat. No.: VC18536715
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H32O3 |
|---|---|
| Molecular Weight | 332.5 g/mol |
| IUPAC Name | (5R,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14,16-18,24H,4-12H2,1-3H3/t14-,16-,17+,18+,19+,20+,21+/m1/s1 |
| Standard InChI Key | UUOHXXXJRQGPLC-QCQJMWNZSA-N |
| Isomeric SMILES | CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O |
| Canonical SMILES | CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
Introduction
Structural Characteristics and Physicochemical Properties
The compound’s molecular formula, C23H34O5, corresponds to a molecular weight of 390.513 g/mol and a density of 1.18 g/cm³. Its stereochemical configuration—defined by the (5S,8R,9S,10S,13S,14S,17R) arrangement—dictates its three-dimensional orientation and biological interactions. The tetradecahydro-1H-cyclopenta[a]phenanthrene backbone features a fused cyclopentane-phenanthrene system, while the 17-acetyl and 17-hydroxy groups enhance its polarity and receptor-binding capabilities.
Key Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 509.8°C at 760 mmHg |
| Flash Point | 169.4°C |
| Solubility | Low in aqueous media |
| Stability | Sensitive to oxidation |
The compound’s low solubility in water necessitates the use of organic solvents for experimental handling. Its stability under varying pH and temperature conditions remains an area of active investigation.
Synthesis and Industrial Preparation
The synthesis of this steroid derivative typically begins with 17α-hydroxyprogesterone as a precursor. A multi-step process involves:
Enolization: The 3-keto group undergoes enolization using ethanol and triethyl orthoformate to form an enol ether .
Halogenation: Carbon tetrabromide introduces a bromine atom at the 6-position, enhancing reactivity for subsequent reductions .
Reduction: Catalytic hydrogenation or borohydride-mediated reduction converts the 3-keto group to a hydroxyl group .
Acetylation: The 17-hydroxy group is acetylated using acetic anhydride to yield the final product.
Industrial-scale production employs continuous flow systems to optimize yield and purity, achieving throughput efficiencies of >85% in validated protocols.
Biological Activity and Mechanisms
Hormonal Modulation
The compound exhibits dual agonism/antagonism at steroid hormone receptors, influencing metabolic pathways linked to inflammation and cellular growth. Its 17-acetyl group enhances binding affinity to glucocorticoid receptors (GRs), while the 10,13-dimethyl groups confer selectivity for mineralocorticoid receptors (MRs) . Comparative receptor affinity data are summarized below:
| Receptor Type | Relative Affinity (%) |
|---|---|
| Androgen Receptor (AR) | 154 |
| Progesterone Receptor (PR) | 100 |
| Glucocorticoid Receptor (GR) | 26 |
These values highlight its potential as a modulator of endocrine signaling pathways .
Antiproliferative Effects
In vitro studies demonstrate dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values of 12.3 µM and 9.8 µM, respectively. Mechanistically, the compound induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1.
Analytical Characterization Techniques
Advanced mass spectrometry methods, such as LC-MS/MS with electron-activated dissociation (EAD), enable precise quantification and structural elucidation. The ZenoTOF 7600 system achieves a lower limit of detection (LOD) of 0.1 ng/mL for this compound in plasma samples, facilitating pharmacokinetic studies . EAD fragmentation generates diagnostic ions at m/z 273.2 and 255.1, distinguishing it from isobaric steroids like dexamethasone .
Pharmacological and Industrial Applications
Industrial Utilization
Automated synthesis platforms reduce production costs by 40% compared to batch reactors, making the compound viable for large-scale preclinical trials.
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